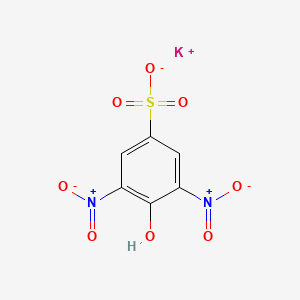
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate is a chemical compound with the molecular formula C6H3KN2O8S. It is known for its unique structure, which includes both nitro and hydroxyl groups attached to a benzene ring, along with a sulphonate group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate typically involves the nitration of 4-hydroxybenzenesulphonic acid. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid. The nitration process introduces nitro groups at the 3 and 5 positions of the benzene ring. The resulting product is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, while the hydroxyl and sulphonate groups can participate in hydrogen bonding and ionic interactions. These properties make it a versatile compound in different chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 4-hydroxy-3-nitrobenzenesulphonate
- Potassium 4-hydroxy-2,5-dinitrobenzenesulphonate
- Potassium 3,5-dinitrobenzenesulphonate
Uniqueness
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate is unique due to the presence of both nitro groups at the 3 and 5 positions, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and analytical applications.
Propiedades
Número CAS |
74525-39-6 |
|---|---|
Fórmula molecular |
C6H4KN2O8S |
Peso molecular |
303.27 g/mol |
Nombre IUPAC |
potassium;4-hydroxy-3,5-dinitrobenzenesulfonate |
InChI |
InChI=1S/C6H4N2O8S.K/c9-6-4(7(10)11)1-3(17(14,15)16)2-5(6)8(12)13;/h1-2,9H,(H,14,15,16); |
Clave InChI |
XLIGIWJHDFJQKM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)[O-].[K+] |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)O.[K] |
Key on ui other cas no. |
74525-39-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















